

KRC-108: A Comprehensive Technical Guide for a Multi-Kinase Inhibitor

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Compound of Interest

Compound Name: KRC-108

Cat. No.: B15617541

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Abstract

KRC-108 is a potent, orally bioavailable, multi-kinase inhibitor with demonstrated anti-tumor activity in preclinical models. It primarily targets a group of receptor tyrosine kinases, including RON, Flt3, TrkA, and c-Met, which are crucial drivers in various malignancies. Notably, **KRC-108** exhibits enhanced inhibitory action against oncogenic mutants of c-Met. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **KRC-108**, along with comprehensive experimental protocols and visualizations of the relevant signaling pathways.

Chemical Structure and Properties

KRC-108, with the IUPAC name 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, is a benzoxazole derivative.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine	[1]
Chemical Formula	C ₂₀ H ₂₀ N ₆ O	[1]
Molecular Weight	360.42 g/mol (free base)	[1]
Exact Mass	360.1699	[1]
SMILES	<chem>Nc1cccc(c1C2=NC3=CC=CC=C3O2)c4cn(n_c4)C5CCNCC5</chem>	[1]
Solubility	Data not available in searched documents.	
pKa	Data not available in searched documents.	
logP	Data not available in searched documents.	

Mechanism of Action and Biological Targets

KRC-108 is a multi-kinase inhibitor that exerts its anti-tumor effects by targeting several key receptor tyrosine kinases involved in cancer cell proliferation, survival, and migration.

Kinase Inhibition Profile

The inhibitory activity of **KRC-108** against a panel of kinases has been evaluated, demonstrating potent inhibition of Ron, Flt3, TrkA, and c-Met.[2] The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.

Target Kinase	IC ₅₀ (nM)	Reference
Flt3	30	[2]
TrkA	43.3	
c-Met	80	[2]
Ron	Potent inhibitor (specific IC ₅₀ not provided)	[2]

KRC-108 has also been shown to be more effective against oncogenic mutant forms of c-Met (M1250T and Y1230D) compared to the wild-type protein.[\[2\]](#)

Anti-Proliferative Activity

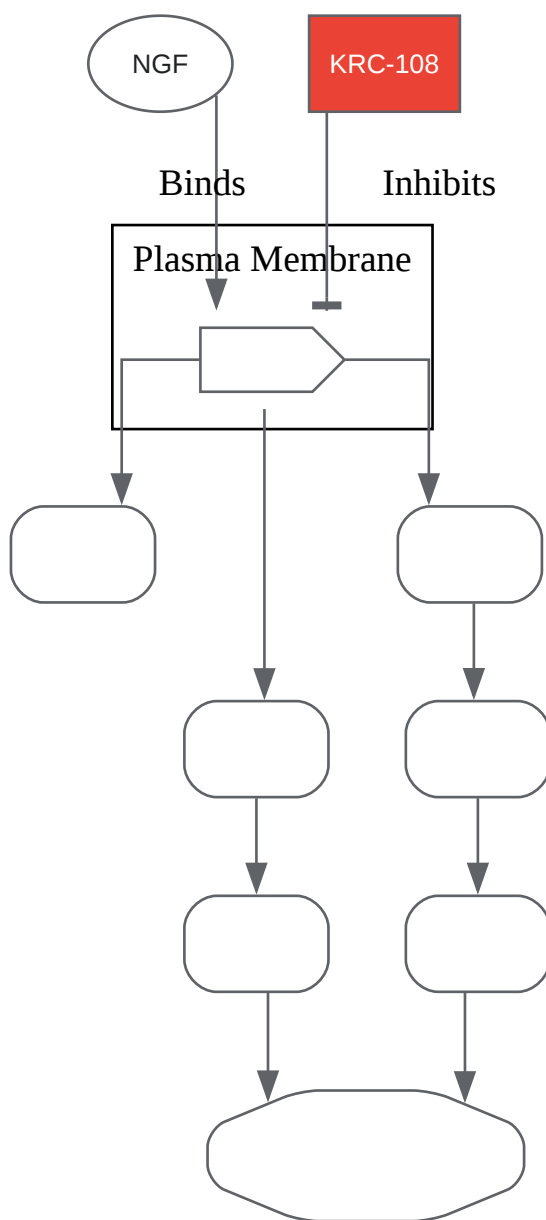
The anti-proliferative activity of **KRC-108** has been assessed across various cancer cell lines, with GI₅₀ (50% growth inhibition) values ranging from 0.01 to 4.22 μ M.[\[2\]](#)

Signaling Pathways

KRC-108's therapeutic potential stems from its ability to disrupt key signaling cascades downstream of its target kinases.

TrkA Signaling Pathway

KRC-108 effectively inhibits the TrkA signaling pathway. By blocking the autophosphorylation of the TrkA receptor, it prevents the activation of downstream effectors such as PLC γ , PI3K/Akt, and MAPK/ERK, which are critical for cell survival and proliferation.

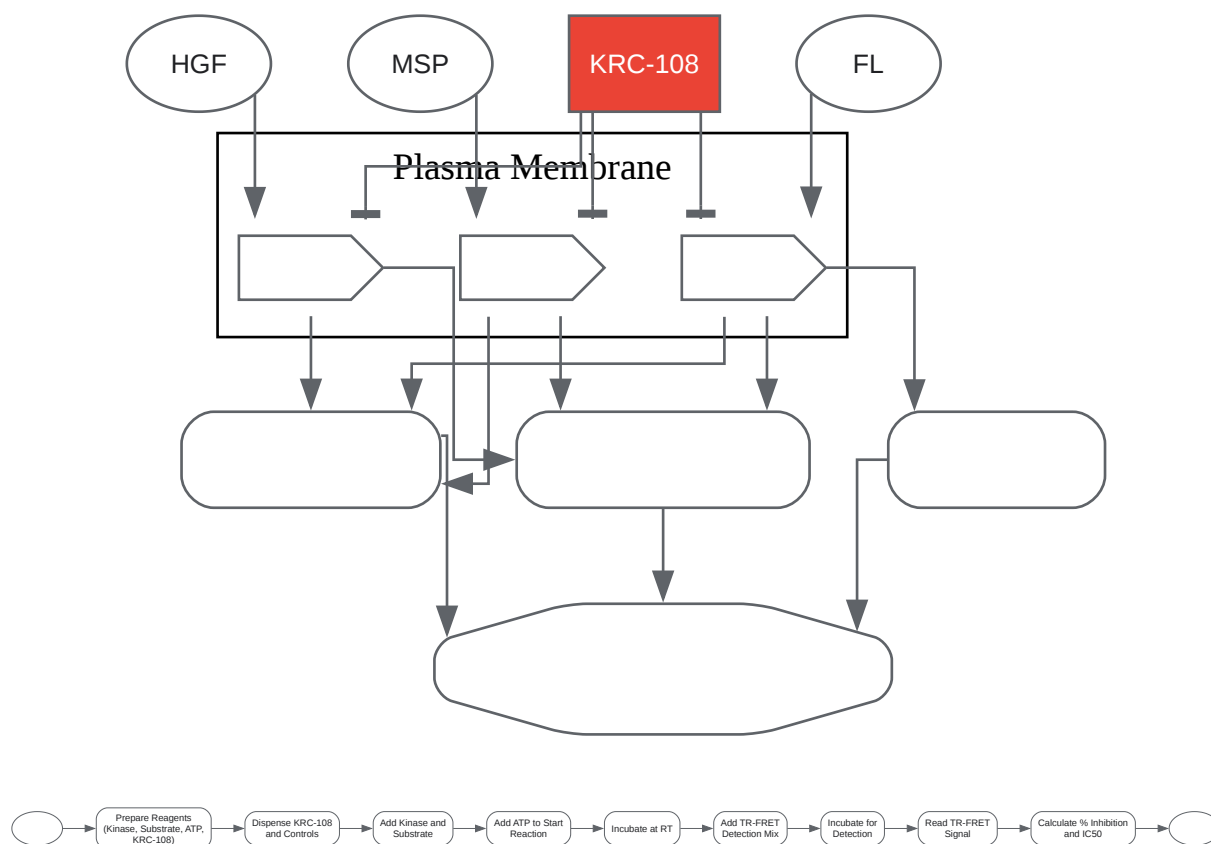


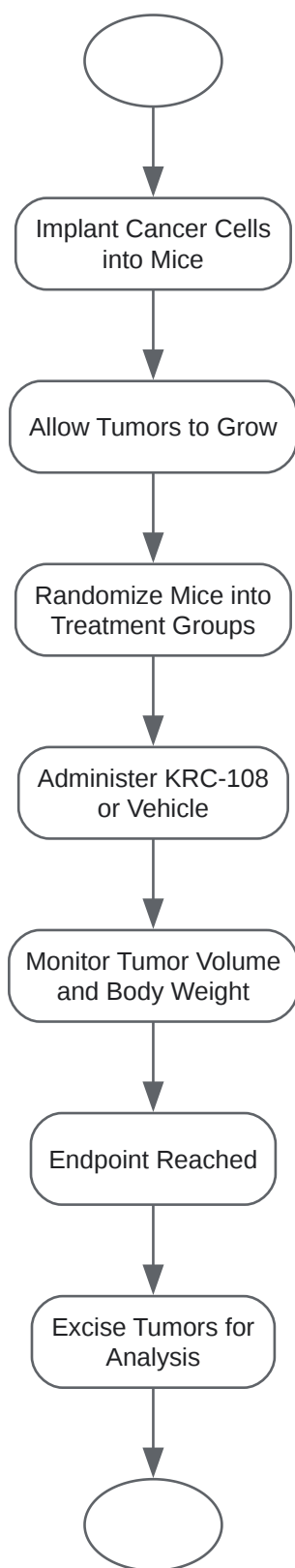
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KRC-108 inhibits the TrkA signaling cascade.

c-Met, Flt3, and Ron Signaling Pathways

KRC-108 also targets the c-Met, Flt3, and Ron receptor tyrosine kinases, which share downstream signaling components with the TrkA pathway, including the PI3K/Akt and MAPK/ERK pathways. Inhibition of these receptors contributes to the broad anti-tumor activity of **KRC-108**.





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